
Beryllium telluride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beryllium telluride (BeTe) is a binary compound that consists of beryllium and tellurium atoms. It is a semiconductor material that has a wide range of potential applications in the field of electronics and optoelectronics due to its unique properties. BeTe has a high melting point, high thermal conductivity, and a wide bandgap, making it a promising material for high-temperature electronic devices and solar cells.
Mecanismo De Acción
The mechanism of action of Beryllium telluride is not well understood, but it is believed to be related to its unique electronic and optical properties. Beryllium telluride has a wide bandgap, which means that it requires a high amount of energy to excite electrons from the valence band to the conduction band. This property makes it a promising material for high-temperature electronic devices.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of Beryllium telluride. However, it is known that beryllium is a toxic element that can cause lung disease when inhaled. Therefore, precautions should be taken when handling Beryllium telluride.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Beryllium telluride has several advantages for lab experiments, including its high thermal conductivity and wide bandgap. However, it is a challenging material to work with due to its toxicity and the difficulty of synthesizing high-quality crystals.
Direcciones Futuras
There are several future directions for research on Beryllium telluride. One area of interest is the development of high-temperature electronic devices using Beryllium telluride. Another area of research is the use of Beryllium telluride in solar cells and thermoelectric devices. Additionally, the toxicity of beryllium in Beryllium telluride should be further investigated to ensure safe handling and disposal of the material.
Métodos De Síntesis
Beryllium telluride can be synthesized using various methods, including chemical vapor deposition, molecular beam epitaxy, and metal-organic chemical vapor deposition. The most commonly used method is the chemical vapor deposition process, which involves the reaction of beryllium and tellurium precursors in a high-temperature reactor.
Aplicaciones Científicas De Investigación
Beryllium telluride has been extensively studied for its potential applications in electronic and optoelectronic devices, such as high-temperature transistors, light-emitting diodes, and solar cells. It has also been investigated as a material for thermoelectric applications due to its high thermal conductivity.
Propiedades
Número CAS |
12232-27-8 |
|---|---|
Nombre del producto |
Beryllium telluride |
Fórmula molecular |
BeTe |
Peso molecular |
136.6 g/mol |
Nombre IUPAC |
tellanylideneberyllium |
InChI |
InChI=1S/Be.Te |
Clave InChI |
PUZSUGPVBHGJRE-UHFFFAOYSA-N |
SMILES |
[Be]=[Te] |
SMILES canónico |
[Be]=[Te] |
Otros números CAS |
12232-27-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



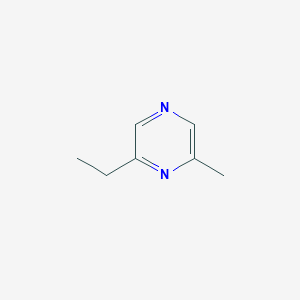


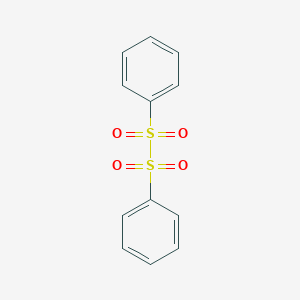
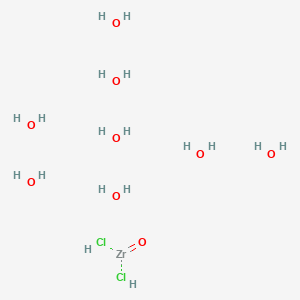
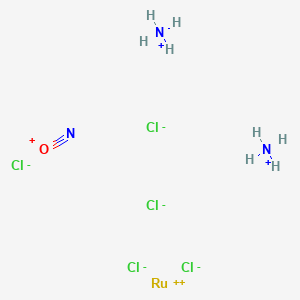
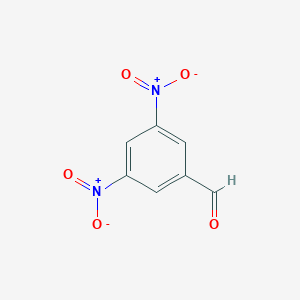
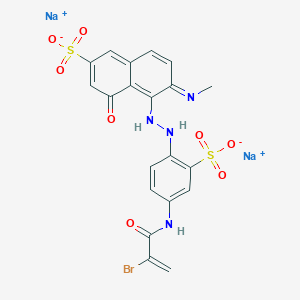
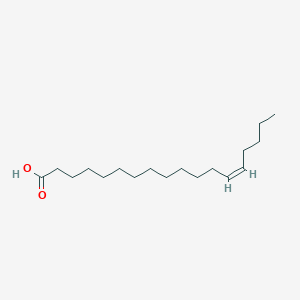
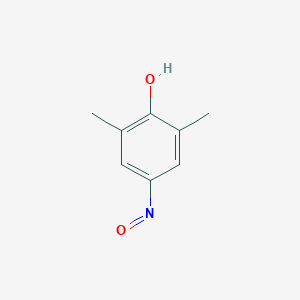
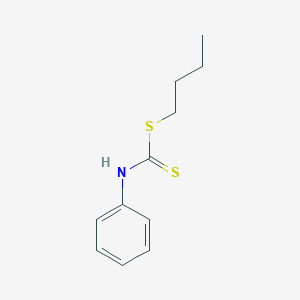
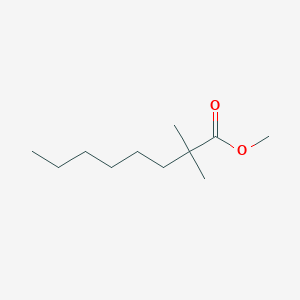
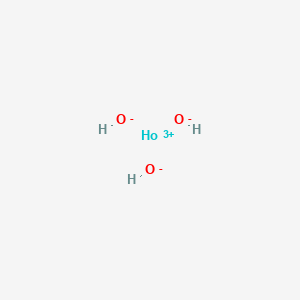
![5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone](/img/structure/B77481.png)